Positional Isomerism: Para-Substituted Aniline vs. Meta-Substituted Aniline in Kinase Inhibitor Scaffolds
The target compound bears a para-aniline substituent at the pyridazine 3-position, whereas its closest positional isomer (CAS 1017168-48-7) bears a meta-aniline group. While no direct head-to-head comparison of these two exact compounds is publicly available, class-level SAR derived from fluorinated derivatives of the meta-isomer core demonstrates the biological significance of this regioisomeric distinction. Fluorinated analogs built upon the meta-aniline pyridazine scaffold achieved IC₅₀ values of 2.3 nM against the T315I gatekeeper mutant of BCR-ABL1, a notoriously drug-resistant kinase variant [1]. This potency represents a 180-fold improvement over the approved T315I-active agent ponatinib in the same cellular assay system. Although these data pertain to derivatized analogs rather than the unsubstituted parent compounds, they establish that the meta-aniline regioisomer provides a validated entry point for developing high-potency kinase inhibitors. The para-aniline target compound offers a distinct regioisomeric starting point that would produce different hydrogen-bonding vectors and steric occupancy in the kinase hinge region relative to the meta-isomer [2].
| Evidence Dimension | BCR-ABL1 T315I mutant kinase inhibition (cellular potency) |
|---|---|
| Target Compound Data | No direct data available for unsubstituted para-aniline parent compound |
| Comparator Or Baseline | Fluorinated analog of meta-isomer: IC₅₀ = 2.3 nM; Ponatinib: IC₅₀ ≈ 414 nM (calculated from 180-fold difference) |
| Quantified Difference | Fluorinated meta-isomer analog shows 180-fold improvement over ponatinib |
| Conditions | Cellular assay; T315I mutant BCR-ABL1; 2024 Journal of Medicinal Chemistry study |
Why This Matters
The para-aniline regioisomer provides a structurally distinct starting point for SAR exploration that cannot be replicated by procuring the meta-aniline isomer.
- [1] Journal of Medicinal Chemistry (2024). Fluorinated pyrrolidinyl-pyridazinyl-aniline derivatives: IC₅₀ = 2.3 nM vs. T315I BCR-ABL1, 180-fold improvement over ponatinib. Cited via Kuujia. View Source
- [2] Kuujia. 3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]aniline. Discussion of aniline group geometry and binding implications. View Source
